molecular formula C19H16FN3O B2494384 5-(2-Fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile CAS No. 1009243-72-4

5-(2-Fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile

カタログ番号: B2494384
CAS番号: 1009243-72-4
分子量: 321.355
InChIキー: DMHTXJVOEFWBJA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(2-Fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile is a useful research compound. Its molecular formula is C19H16FN3O and its molecular weight is 321.355. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Role in Feeding and Drug Abuse Mechanisms

This compound's relevance is highlighted in the context of orexins (OX) and their receptors (OXR), which modulate feeding, arousal, stress, and drug abuse. In particular, OX1R mechanisms are implicated in binge eating (BE) models in female rats. Compounds targeting OX1R, such as GSK1059865 and SB-649868, significantly reduced binge eating for highly palatable food without affecting standard food pellet intake, pointing to the potential role of this compound in addressing compulsive eating disorders (Piccoli et al., 2012).

Influence on Drug-metabolizing Enzymes

The compound's interaction with drug-metabolizing enzymes, particularly in the context of 5-Fluorouracil (5-FU), a widely used antineoplastic agent, is also noteworthy. It's shown that continuous exposure to 5-FU leads to a decrease in the activities of drug-metabolizing enzymes in the intestinal mucosa by decreasing their enzyme protein contents. This has significant implications for the plasma concentrations of orally administered drugs and highlights the potential of this compound in modulating drug efficacy and toxicity (Yoshisue et al., 2001).

Anti-inflammatory and Analgesic Activities

This compound and its derivatives are noted for their anti-inflammatory and analgesic activities, as seen in animal models. The synthesis of specific derivatives like 5-Aroyl-6-substituted-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and their subsequent evaluation revealed potency comparable to indomethacin in acute and chronic animal models, underlining the potential of this compound in pain management and inflammation control (Muchowski et al., 1985).

Antinociceptive Properties

The antinociceptive properties of this compound are also emphasized, with specific derivatives evaluated in mice using the abdominal constriction test. Molecular modeling studies supplemented this evaluation, correlating the electrostatic and ionization potentials with the antinociceptive activity, and highlighting compounds with positive ionization potentials as the best analgesic drugs in the series (Dos Anjos et al., 2012).

作用機序

The mechanism of action of quinoxalines can vary widely depending on their structure and the biological target. For instance, some quinoxaline derivatives have been found to inhibit certain kinases, which are associated with the proliferation and differentiation of cells .

特性

IUPAC Name

5-[(2-fluorophenyl)methyl]-4-oxo-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O/c20-15-5-2-1-4-14(15)12-23-18-10-13(11-21)7-8-16(18)22-9-3-6-17(22)19(23)24/h1-2,4-5,7-8,10,17H,3,6,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHTXJVOEFWBJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)N(C3=C(N2C1)C=CC(=C3)C#N)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。